Quinoline derivative 10
CAS No.:
Cat. No.: VC14559078
Molecular Formula: C25H27ClF3N7O2
Molecular Weight: 550.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H27ClF3N7O2 |
|---|---|
| Molecular Weight | 550.0 g/mol |
| IUPAC Name | 2-[(3S)-3-aminopyrrolidin-1-yl]-6-chloro-N-[2-morpholin-4-yl-2-[2-(trifluoromethyl)pyrimidin-5-yl]ethyl]quinoline-5-carboxamide |
| Standard InChI | InChI=1S/C25H27ClF3N7O2/c26-18-2-3-19-17(1-4-21(34-19)36-6-5-16(30)14-36)22(18)23(37)31-13-20(35-7-9-38-10-8-35)15-11-32-24(33-12-15)25(27,28)29/h1-4,11-12,16,20H,5-10,13-14,30H2,(H,31,37)/t16-,20?/m0/s1 |
| Standard InChI Key | WVZNREBVNBJZKF-DJZRFWRSSA-N |
| Isomeric SMILES | C1CN(C[C@H]1N)C2=NC3=C(C=C2)C(=C(C=C3)Cl)C(=O)NCC(C4=CN=C(N=C4)C(F)(F)F)N5CCOCC5 |
| Canonical SMILES | C1CN(CC1N)C2=NC3=C(C=C2)C(=C(C=C3)Cl)C(=O)NCC(C4=CN=C(N=C4)C(F)(F)F)N5CCOCC5 |
Introduction
Synthesis and Structural Characterization of Quinoline Derivative 10
Multi-Step Molecular Assembly
Quinoline Derivative 10 was synthesized via a five-step protocol involving Suzuki cross-coupling, acid-amine coupling, and N-alkylation reactions . The sequential assembly began with the functionalization of a quinoline core through Suzuki-Miyaura coupling, introducing aryl or heteroaryl groups to enhance electronic delocalization. Subsequent acid-amine cross-coupling installed sulphonamide moieties, which improve solubility and biological compatibility. Final N-alkylation steps tailored the molecule’s steric and electronic profiles, critical for optimizing fluorescence and binding properties .
Spectroscopic Confirmation
The structural integrity of Quinoline Derivative 10 was validated using advanced spectroscopic techniques:
-
1H and 13C NMR: Resonances at δ 7.56–9.23 ppm confirmed aromatic protons, while signals near δ 189 ppm in 13C NMR indicated aldehyde functionality .
-
DEPT-135 and HSQC: These experiments resolved overlapping signals, distinguishing methylene and quaternary carbons in the sulphonamide sidechain .
-
HRMS: Molecular ion peaks at m/z 275 [M + H]+ aligned with the theoretical mass, confirming a molecular formula of C16H10N4O2 .
Spectroscopic and Photophysical Properties
Absorbance and Emission Profiles
Quinoline Derivative 10 exhibits distinct UV-vis absorption and fluorescence emission characteristics:
| Property | Value (nm) | Quantum Yield (Φ) | Stokes Shift (×10⁻⁴) |
|---|---|---|---|
| Absorbance λmax | 337–341.73 | - | - |
| Emission λmax | 411.70–429.90 | 0.015–0.558 | 0.6237 (max) |
The absorbance spectrum is dominated by π→π* transitions within the quinoline core, while emission arises from intramolecular charge transfer (ICT) between the sulphonamide and quinoline moieties . Compound 10h demonstrated the largest Stokes shift (0.6237 × 10⁻⁴), indicative of minimal energy loss during excitation-emission cycles .
Solvatochromic Effects
Computational Insights into Electronic Structure and Reactivity
Density Functional Theory (DFT) Analysis
DFT calculations at the B3LYP/6-311++G(d,p) level revealed:
-
HOMO-LUMO Gap: 3.2 eV for Derivative 10p, lower than analogues (e.g., 4.1 eV for 10j), suggesting enhanced charge transfer capabilities .
-
Molecular Electrostatic Potential (MEP): Regions of high electron density localized at sulphonamide oxygen atoms, facilitating hydrogen bonding with biological targets .
Global Reactivity Parameters
| Parameter | Value (eV) |
|---|---|
| Chemical Potential (μ) | -4.8 |
| Hardness (η) | 1.6 |
| Electrophilicity (ω) | 7.3 |
These metrics position Derivative 10 as a soft electrophile, predisposed to nucleophilic interactions in biological systems .
Biological Interactions and Pharmacokinetic Profiling
Molecular Docking Studies
Derivative 10p exhibited strong binding affinities to:
-
COMT Enzyme: ΔG = -9.8 kcal/mol, driven by hydrogen bonds with Glu199 and π-π stacking with Phe41 .
-
MAO-B: ΔG = -8.5 kcal/mol, with hydrophobic interactions at the FAD-binding pocket .
ADMET Properties
| Property | Value |
|---|---|
| LogP | 2.1 |
| Caco-2 Permeability | 22.4 nm/s |
| hERG Inhibition | Low Risk |
Derivative 10 complies with Lipinski’s Rule of Five (MW < 500, LogP < 5), indicating favorable oral bioavailability .
Comparative Analysis with Related Quinoline Derivatives
Antioxidant Efficiency
While Derivative 10 lacks direct antioxidant data, structurally similar quinoline hydrazones (e.g., Compound 9) exhibit IC50 values of 12.3 μM in DPPH assays, outperforming Trolox (IC50 = 18.7 μM) . This suggests potential radical scavenging activity for Derivative 10 via analogous mechanisms .
Derivative 10’s inhibition of MAO-B (Ki = 0.14 μM) surpasses reference inhibitor selegiline (Ki = 0.3 μM), implicating it in dopamine preservation for Parkinson’s disease therapy .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume